An In-Depth Technical Guide to SU-5402: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor
An In-Depth Technical Guide to SU-5402: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor
This guide provides a comprehensive technical overview of SU-5402, a potent, cell-permeable small molecule inhibitor of receptor tyrosine kinases (RTKs). Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, mechanism of action, and practical applications of SU-5402 in a manner that bridges foundational knowledge with actionable experimental insights.
Introduction: Understanding the Significance of SU-5402
SU-5402, an indolin-2-one derivative, has emerged as a critical tool in the study of signal transduction pathways pivotal to angiogenesis, cell proliferation, and migration.[1] Its utility stems from its ability to competitively bind to the ATP-binding pocket of specific RTKs, thereby inhibiting their catalytic activity and downstream signaling.[2] Primarily recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), SU-5402 also demonstrates activity against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[2][3][4][5][6][7][8][9][10][11] This multi-targeted profile makes it a valuable agent for dissecting the complex and often redundant signaling networks that drive various physiological and pathological processes, most notably in oncology and developmental biology.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of SU-5402 is paramount for its effective use in experimental settings. Proper handling, storage, and solution preparation are dictated by these fundamental characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid | [7] |
| Synonyms | SU5402, 3-[3-(2-Carboxyethyl)-4-methylpyrrol-2-methylidenyl]-2-indolinone | [11] |
| CAS Number | 215543-92-3 | [3][4][5][6][7] |
| Molecular Formula | C₁₇H₁₆N₂O₃ | [4][5][6][7] |
| Molecular Weight | 296.32 g/mol | [3][4][5][6][7] |
| Appearance | Light brown to orange solid | [5] |
| Purity | ≥95% (HPLC) | [7] |
| Solubility | Soluble in DMSO (up to 100 mM) | [4][12] |
| Insoluble in water and ethanol | [3] | |
| Storage | Store at -20°C, protected from light. | [2][12] |
Note on Solution Preparation: Due to its poor solubility in aqueous solutions, it is recommended to prepare a concentrated stock solution of SU-5402 in anhydrous DMSO.[3] For cell culture experiments, this stock can then be diluted to the final working concentration in the appropriate medium. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[12]
Mechanism of Action and Biological Activity
SU-5402 functions as a competitive inhibitor at the ATP-binding site of the kinase domain of its target receptors.[1][2] This mode of action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.
Kinase Inhibitory Profile
The inhibitory activity of SU-5402 is most potent against VEGFR-2 and FGFR-1, with a lesser but significant effect on PDGFRβ. It exhibits much weaker or no activity against other RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[4][6]
| Target Kinase | IC₅₀ (in vitro) | Source(s) |
| VEGFR-2 | 20 nM | [3][5][9] |
| FGFR-1 | 30 nM | [3][5][9] |
| PDGFRβ | 510 nM | [3][5][9] |
| EGFR | >100 µM | [4][6] |
Impact on Key Signaling Pathways
The inhibition of VEGFR-2, FGFR-1, and PDGFRβ by SU-5402 disrupts several critical cellular processes. The following diagrams illustrate the canonical signaling pathways affected by this inhibitor.
VEGF-A binding to VEGFR-2 is a primary driver of angiogenesis.[10][13] SU-5402's potent inhibition of VEGFR-2 blocks the pro-angiogenic signals that lead to endothelial cell proliferation, migration, and survival.[14]
Caption: SU-5402 inhibits VEGFR-2 signaling.
The FGF/FGFR-1 signaling axis plays a crucial role in embryonic development, cell proliferation, and differentiation.[5] Aberrant FGFR-1 signaling is implicated in various cancers.[15] SU-5402 effectively blocks the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[3][13][15]
Caption: SU-5402 blocks FGFR-1 mediated signaling.
PDGFRβ signaling is integral to the proliferation and migration of mesenchymal cells and is implicated in fibrotic diseases and cancer.[6][16][17] SU-5402 can be utilized to investigate the role of this pathway in these pathological processes.
Caption: SU-5402 inhibits PDGFRβ signaling pathways.
Experimental Protocols and Methodologies
The following protocols provide a framework for utilizing SU-5402 in common in vitro assays. It is imperative to optimize concentrations and incubation times for specific cell lines and experimental conditions.
In Vitro Kinase Assay
This protocol outlines a method to determine the inhibitory activity of SU-5402 against a purified kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, FGFR-1)
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
SU-5402 stock solution (in DMSO)
-
96-well plates
-
Detection reagents (e.g., HTRF®, LanthaScreen™, or ADP-Glo™ kinase assay kits)
Procedure:
-
Coat a 96-well plate with the peptide substrate.
-
Prepare serial dilutions of SU-5402 in the kinase reaction buffer.
-
Add the recombinant kinase to each well.
-
Add the SU-5402 dilutions to the wells and incubate.
-
Initiate the kinase reaction by adding ATP.
-
Stop the reaction after a defined incubation period.
-
Wash the plate to remove unbound reagents.
-
Add detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence) to determine the extent of substrate phosphorylation.
-
Calculate the IC₅₀ value of SU-5402.
Western Blotting for Phospho-Protein Analysis
This protocol is designed to assess the effect of SU-5402 on the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
SU-5402 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of SU-5402 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire images using an appropriate imaging system.
Cell Migration and Invasion Assays
These assays evaluate the effect of SU-5402 on the migratory and invasive potential of cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS)
-
SU-5402 stock solution (in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
For invasion assay: Coat the top of the Transwell inserts with diluted Matrigel and incubate to allow for solidification.[19][20]
-
Harvest and resuspend cells in serum-free medium containing the desired concentration of SU-5402.
-
Seed the cells into the upper chamber of the Transwell inserts.[19]
-
Add medium containing a chemoattractant to the lower chamber.[19]
-
Incubate the plate for an appropriate duration (e.g., 24-48 hours) to allow for cell migration/invasion.[19]
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[21]
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.[21]
-
Wash the inserts to remove excess stain.[22]
-
Count the stained cells under a microscope.
Conclusion and Future Perspectives
SU-5402 remains a cornerstone tool for researchers investigating the intricate signaling networks governed by VEGFR, FGFR, and PDGFR. Its well-characterized inhibitory profile and versatility in a range of in vitro and in vivo models provide a robust platform for hypothesis testing and target validation. As our understanding of the complexities of signal transduction in disease continues to evolve, the strategic application of multi-targeted inhibitors like SU-5402 will undoubtedly continue to yield valuable insights, paving the way for the development of more refined and effective therapeutic strategies.
References
-
Kumar, S., V. R. Kumar, and M. R. Pillai. "VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis." Journal of cell communication and signaling 10.4 (2016): 357-365. [Link]
-
Park, S., et al. "Roles of PDGF/PDGFR signaling in various organs." The Korean journal of physiology & pharmacology 28.2 (2024): 115. [Link]
-
Takahashi, T., et al. "VEGFR-2-mediated endothelial cell proliferation is dependent on PLCγ-PKC-Raf-MEK-MAPK signaling pathway." Journal of Biological Chemistry 274.50 (1999): 35592-35598. [Link]
-
Katoh, M. "FGFR inhibitors: a clinical update." Expert opinion on therapeutic patents 26.1 (2016): 1-13. [Link]
-
Heldin, C. H. "Targeting the PDGF signaling pathway in the treatment of cancer." Cell communication and signaling 11.1 (2013): 1-10. [Link]
-
Mohammadi, M., et al. "SU5402, a selective inhibitor of the fibroblast growth factor receptor, has potent anti-angiogenic and anti-tumor activity." Cancer research 61.3 (2001): 979-984. [Link]
-
Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR. [Link]
-
Cellagen Technology. SU5402 | FGFR/VEGFR/PDGFR inhibitor. [Link]
-
SnapCyte. Invasion Assay Protocol. [Link]
-
Oxford Academic. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Creative Bioarray. Transwell Migration and Invasion Assays. [Link]
-
Wang, Y., et al. "Transwell in vitro cell migration and invasion assays." Methods in molecular biology 1625 (2017): 123-130. [Link]
-
Corning. Assay Methods: Cell Invasion Assay. [Link]
-
Wray, J., et al. "Three inhibitors of FGF receptor, ERK, and GSK3 establishes germline-competent embryonic stem cells of C57BL/6N mouse strain with high efficiency and stability." Developmental dynamics 239.4 (2010): 1201-1208. [Link]
-
Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]
-
ResearchGate. The FGFR inhibitor SU5402 attenuates bFGF-induced MAP2 mRNA expression... | Download Scientific Diagram. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
Creative Bioarray. Transwell Migration and Invasion Assays. [Link]
-
ResearchHub. Standard Operating Procedure (SOP) for Transwell Migration Assay. [Link]
-
Protocols.io. Procedure for Western blot. [Link]
-
PubMed. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. [Link]
-
PubMed. Targeting fibroblast growth factor receptors blocks PI3K/AKT signaling, induces apoptosis, and impairs mammary tumor outgrowth and metastasis. [Link]
-
National Institutes of Health. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PDGFRβ inhibitors and how do they work? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Fgfr1 regulates development through the combinatorial use of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of the segmentation process by graded MAPK/ERK activation in the chick embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. SU 5402 | Potent FGFR and VEGFR inhibitor | Hello Bio [hellobio.com]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. scientificlabs.com [scientificlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Common Pathways in IPF and Lung Cancer | Thoracic Key [thoracickey.com]
- 18. bio-rad.com [bio-rad.com]
- 19. snapcyte.com [snapcyte.com]
- 20. boneandcancer.org [boneandcancer.org]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchhub.com [researchhub.com]
